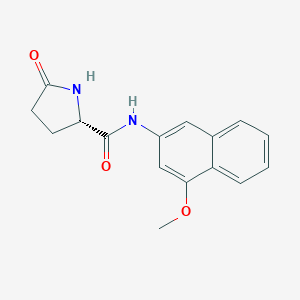

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide

描述

属性

IUPAC Name |

(2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOSNZTWNCPQEW-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426219 | |

| Record name | AC1OCUTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94102-66-6 | |

| Record name | AC1OCUTN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94102-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Table 1: High-Temperature Fusion Optimization Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Fusion Temperature | 155°C | 73–75 | 98.5 |

| Fusion Time | 10 min | 74 | 98.2 |

| Decolorization Temp | 70°C | – | 99.0 |

| Vacuum Pressure | −0.095 MPa | 75 | 98.8 |

Data sourced from CN102558015B.

Cyclopropane-Based Synthesis and Amidation

A novel route reported in J. Chem. Soc., Chem. Commun. (1988) involves synthesizing 2,3-methano-pyroglutamic acid analogues. Starting with dimethyl L-glutamate, condensation with benzyl carbamate forms a dihydropyrazole intermediate, which undergoes cyclopropane ring closure via photolytic or thermal decomposition. While this method primarily targets cyclopropane derivatives, the naphthylamide group can be introduced by substituting benzyl carbamate with 4-methoxy-β-naphthylamine during amidation.

Key challenges include ensuring regioselectivity during cyclopropane formation and minimizing racemization. The final step involves acidic hydrolysis of the methyl ester to free the carboxylic acid, followed by coupling with the naphthylamine group. Despite lower yields (47–50%) compared to industrial methods, this approach offers structural versatility for specialized applications.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Formation

Functionalization Efficiency

-

Amidation via EDCl/HOBt achieves >90% coupling efficiency for the naphthylamide group.

-

Schotten-Baumann reaction requires stoichiometric thionyl chloride, increasing corrosion and waste.

Industrial and Research Applications

The choice of method depends on the intended use:

-

Pharmaceuticals : High-purity batches from hydrothermal or fusion methods ensure compliance with regulatory standards.

-

Biochemical Probes : Cyclopropane derivatives offer enhanced enzymatic stability for receptor studies.

-

Catalysis : Immobilized pyroglutamic acid derivatives serve as chiral auxiliaries in asymmetric synthesis .

化学反应分析

Types of Reactions

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .

科学研究应用

Pharmacological Applications

-

Inhibition of Enzymes :

- L-Pyroglutamic acid 4-methoxy-beta-naphthylamide has been identified as an inhibitor of dipeptidyl-peptidase IV (DPP-IV), an enzyme involved in the inactivation of incretin hormones. This inhibition can enhance insulin secretion and is of interest in diabetes treatment .

- The compound serves as a substrate for TRH-degrading ectoenzyme (TRH-DE), which plays a role in regulating neuropeptides such as thyrotropin-releasing hormone. Inhibition of this enzyme may provide therapeutic avenues for central nervous system disorders .

- Neuroprotective Effects :

- Antimicrobial Activity :

Biochemical Applications

-

Cell Culture Studies :

- In cell culture experiments, L-Pyroglutamic acid has been shown to influence the growth of hyperthermophilic microorganisms such as Sulfolobus solfataricus. It acts as a growth inhibitor at certain concentrations, which could be useful for controlling microbial growth in biotechnological applications .

- Peptide Synthesis :

Case Study 1: Dipeptidyl-Peptidase IV Inhibition

A study demonstrated that L-Pyroglutamic acid derivatives effectively inhibited DPP-IV activity, leading to increased levels of active incretin hormones in diabetic models. This suggests potential for developing new diabetes medications that leverage this mechanism.

Case Study 2: Neuroprotective Properties

In experimental models of neurodegeneration, L-Pyroglutamic acid was shown to reduce neuronal cell death and improve cognitive function in animal studies. This positions the compound as a promising candidate for further research into treatments for Alzheimer's disease and other neurodegenerative disorders.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Enzyme Inhibition | Inhibits DPP-IV and TRH-DE | Improved insulin secretion; modulation of neuropeptides |

| Neuroprotection | Protects neurons from degeneration | Potential treatment for neurodegenerative diseases |

| Antimicrobial Activity | Exhibits antimicrobial properties | Development of new antibiotics |

| Cell Culture Growth | Influences growth dynamics in microbial cultures | Control over microbial populations in biotechnological processes |

| Peptide Synthesis | Serves as a building block for peptides | Creation of therapeutically relevant peptide derivatives |

作用机制

The mechanism of action of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting enzyme activity in a biological system .

相似化合物的比较

Chemical Identity :

- Systematic Name : (2S)-N-(4-Methoxy-2-naphthyl)-5-oxopyrrolidine-2-carboxamide

- CAS Number : 22155-91-5

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 254.3 g/mol

- Appearance : White to off-white powder

- Solubility : Clear, colorless solution in polar solvents .

Functional Roles :

- Biochemical Research : Used as a chromogenic substrate for detecting pyroglutamyl peptidase activity, particularly in bacterial identification (e.g., Enterococcus species) .

- Enzyme Kinetics : Acts as a model substrate to study enzyme specificity and catalytic mechanisms .

- Antifungal Derivatives : Derivatives of L-pyroglutamic acid (e.g., esterified forms) exhibit potent antifungal activity against Fusarium graminearum, outperforming commercial agents like hymexazol .

Structural Analogues and Substituted Derivatives

Functional Differences

Enzyme Specificity :

- Bioactivity: Antifungal Activity: L-Pyroglutamic acid derivatives (e.g., 4-chlorophenol esters) show superior activity (IC₅₀ ~5 μM) compared to hymexazol (IC₅₀ >20 μM) . Enzyme Inhibition: L-Leucine Beta-Naphthylamide inhibits protein tyrosine phosphatases at nanomolar concentrations, critical for signaling pathway studies .

Physicochemical Properties

Metabolic and Clinical Relevance

- L-Pyroglutamic Acid : Elevated in gestational diabetes mellitus (GDM) and colorectal cancer, indicating metabolic dysregulation .

生物活性

L-Pyroglutamic acid 4-methoxy-beta-naphthylamide (CAS 94102-66-6) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

L-Pyroglutamic acid derivatives are known to interact with various biological targets. The specific activity of this compound has been studied in relation to proteolytic enzymes, particularly cysteine cathepsins, which are involved in protein degradation and processing.

Protease Inhibition

Research indicates that L-Pyroglutamic acid derivatives can act as inhibitors of cysteine proteases. For instance, studies have shown that this compound can inhibit the activity of papain-like cysteine proteases by altering substrate specificity and enzymatic efficiency. The inhibition is often characterized by changes in the cleavage patterns of synthetic peptide substrates, suggesting a competitive or non-competitive inhibition mechanism .

In Vitro Studies

- Protease Activity : In vitro assays have demonstrated that this compound effectively inhibits the cleavage of specific peptide substrates by cysteine proteases like cathepsin B and L. The optimal pH for this activity was found to be around neutral to slightly acidic conditions (pH 6.0–7.0) .

- Cell Viability Assays : Cytotoxicity assays on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects, potentially through the induction of apoptosis .

Case Studies

- Case Study 1 : A study involving the application of this compound in a model of inflammatory response showed a reduction in pro-inflammatory cytokines when administered to macrophage cultures, indicating its potential anti-inflammatory properties .

- Case Study 2 : In another investigation, the compound was tested for its neuroprotective effects in neuronal cell cultures exposed to oxidative stress. Results indicated a significant decrease in cell death, suggesting that it may have protective roles against neurodegenerative processes .

Comparative Biological Activity Table

常见问题

Q. What analytical methods are recommended for detecting and quantifying L-Pyroglutamic acid 4-methoxy-β-naphthylamide in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection is widely used due to the compound’s aromatic naphthylamide group, which provides strong absorbance/emission signals. For higher sensitivity, liquid chromatography-mass spectrometry (LC-MS) is preferred, especially when analyzing complex matrices like microbial cultures or plant extracts. Standard protocols involve spiking samples with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers design experiments to assess the compound’s role in microbial metabolism?

Use defined microbial cultures (e.g., Bradyrhizobium strains) in minimal media supplemented with L-pyroglutamic acid 4-methoxy-β-naphthylamide as the sole carbon or nitrogen source. Monitor growth kinetics via optical density (OD600) and quantify substrate utilization using HPLC. Include controls with alternative carbon sources (e.g., malonate or glucose) to compare metabolic efficiency. Strain specificity should be considered, as some microbes (e.g., Bradyrhizobium sp. G22) metabolize pyroglutamic acid derivatives more effectively than others .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA guidelines for handling naphthylamide derivatives:

- Use NIOSH-approved respirators and nitrile gloves to prevent dermal exposure.

- Store in airtight containers away from oxidizers and strong acids to avoid reactive degradation.

- Implement fume hoods for weighing and dissolution steps.

Refer to safety data sheets (SDS) for CLP classification and emergency measures, as structural analogs like N-phenyl-β-naphthylamine are associated with skin sensitization and potential carcinogenicity .

Advanced Research Questions

Q. How does L-Pyroglutamic acid 4-methoxy-β-naphthylamide influence secondary metabolite biosynthesis in fungi?

The compound modulates trichothecene mycotoxin production in Fusarium species by altering precursor availability in the mevalonate pathway. Experimental design:

- Culture fungi in YES (yeast extract sucrose) medium with/without the compound.

- Quantify trichothecenes (e.g., deoxynivalenol) via LC-MS and phenylpropanoids (e.g., phenolic acids) using spectrophotometric assays.

- Apply Tukey’s HSD test to compare mycotoxin levels between treated and control groups. Note that exogenous L-pyroglutamic acid may reduce trichothecene biosynthesis by competing for glutamine-derived precursors .

Q. What experimental strategies resolve contradictions in reported enzymatic interactions with this compound?

Discrepancies in enzyme inhibition studies (e.g., peroxisomal proliferator-activated receptor alpha vs. beta isoforms) often arise from assay conditions. To address this:

Q. How can researchers investigate the compound’s role in organocatalytic reactions?

L-Pyroglutamic acid derivatives participate in Umpolung catalysis via nucleophilic carbene intermediates. Methodology:

- Synthesize the compound’s methyl ester to enhance solubility in non-polar solvents.

- Monitor reaction kinetics in asymmetric aldol additions using chiral HPLC.

- Compare catalytic efficiency with thiamine analogs (e.g., vitamin B1 coenzyme) to evaluate biomimetic potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。